4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrazine core, which is a fused heterocyclic system, and a phenol group, which contributes to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be achieved through various synthetic routes. One common method involves the condensation of 2,3-dimethylphenylamine with an appropriate imidazo[1,2-a]pyrazine precursor under controlled conditions. The reaction typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the formation of the imidazo[1,2-a]pyrazine ring system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The imidazo[1,2-a]pyrazine core can be reduced under hydrogenation conditions to yield partially or fully saturated derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified imidazo[1,2-a]pyrazine derivatives with altered biological activities .
Wissenschaftliche Forschungsanwendungen
4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being investigated. For instance, in cancer research, the compound may inhibit kinases or other proteins involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
4-{3-[(2,3-Dimethylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position and nature of substituents, leading to different biological activities.
Imidazo[1,2-a]pyrimidines: These compounds also have a fused heterocyclic system but with a different nitrogen arrangement, resulting in distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenol group, which contribute to its unique chemical reactivity and biological activity .
Eigenschaften
Molekularformel |
C20H18N4O |
---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
4-[3-(2,3-dimethylanilino)imidazo[1,2-a]pyrazin-2-yl]phenol |
InChI |
InChI=1S/C20H18N4O/c1-13-4-3-5-17(14(13)2)22-20-19(15-6-8-16(25)9-7-15)23-18-12-21-10-11-24(18)20/h3-12,22,25H,1-2H3 |
InChI-Schlüssel |
KWWXNXRSGPYQDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.